molecular formula C10H19N5O2 B1667049 Amicarbazone CAS No. 129909-90-6

Amicarbazone

Cat. No. B1667049
M. Wt: 241.29 g/mol
InChI Key: GZTFUVZVLYUPRG-IZZDOVSWSA-N
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Description

Amicarbazone is a chemical with the generic name 4-amino-4,5-dihydro-N-(1,1-dimethylethyl)-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide . It is a herbicide intended for use in field corn, and has activity against annual broadleaf weeds . It selectively inhibits acetolactase synthase, an enzyme involved in photosystem II of plants .


Synthesis Analysis

The synthesis of Amicarbazone and its metabolites can be determined in one test sample by High-Performance Liquid Chromatography (HPLC) with UV detection in water, soil, grain, oil, and corn green mass . After extraction of analytes from the samples with acetonitrile and purification by solid-phase extraction, the recovery of all analytes was 81-90% .


Molecular Structure Analysis

Amicarbazone contains a total of 36 bonds, including 17 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 urea (-thio) derivatives, 1 amidine derivative, and 1 N hydrazine .


Chemical Reactions Analysis

Amicarbazone exhibits rapid absorption and translocation when applied as a foliar- and root-applied herbicide . It is a potent inhibitor of photosynthetic electron transport, inducing chlorophyll fluorescence and interrupting oxygen evolution .


Physical And Chemical Properties Analysis

Amicarbazone has a molecular formula of C10H19N5O2 and a molecular weight of 241.29 . Its UV absorption spectrum has only one maximum at 219.7 nm .

Scientific Research Applications

1. Turfgrass Management and Weed Control

Amicarbazone has been studied for its efficacy in managing turfgrasses and controlling weeds like annual bluegrass. Research indicates that amicarbazone can be effective in selective control of annual bluegrass in cool-season turfgrasses. However, the efficacy and safety may vary based on the timing of application and environmental conditions, such as temperature. For instance, fall treatments were found more injurious to certain turfgrasses compared to spring applications, suggesting a potential limitation of amicarbazone use in cool-season turf to spring applications (McCullough et al., 2010).

2. Photosystem II Inhibition

Amicarbazone is identified as a photosystem II (PSII) inhibitor. It functions by interrupting the photosynthetic electron transport in plants, leading to effects such as chlorosis, stunted growth, tissue necrosis, and ultimately plant death. This mechanism is similar to that of other herbicides like triazines and triazinones. Amicarbazone's potency as a PSII inhibitor offers a broad spectrum of weed control, but it may also be susceptible to resistance mechanisms common to PSII inhibitors (Dayan et al., 2009).

3. Effect on Electron Transport Rate in Weeds

The impact of amicarbazone on the electron transport rate (ETR) of various weeds, including Ipomoea grandifolia and Brachiaria decumbens, has been a subject of research. Studies showed that amicarbazone application reduced the ETR values in these weeds, which can be an indicator of the level of herbicidal intoxication. The research also revealed differential responses among weeds to amicarbazone exposure (Araldi et al., 2011).

4. Resistance in Weed Populations

Amicarbazone's effectiveness against resistant weed populations, particularly those resistant to other PSII inhibitors like triazines, has been explored. For example, studies have shown that certain annual bluegrass populations with specific genetic mutations exhibit cross-resistance to amicarbazone, indicating its limited effectiveness against these resistant strains (Perry et al., 2012).

5. Environmental Impact and Photodegradation

Research has alsofocused on understanding the environmental impact of amicarbazone, particularly its fate in aqueous media and photodegradation processes. Investigations using laboratory experiments and mathematical simulations have revealed that reactions with hydroxyl radicals are the main pathway leading to amicarbazone degradation. This understanding is crucial for assessing the environmental behavior of amicarbazone and its safety profile (SilvaMarcela Prado et al., 2015).

6. Selectivity and Efficiency in Crop Management

Studies have evaluated the selectivity and efficiency of amicarbazone in various crops, including sugarcane. Experiments focusing on different sugarcane cultivars have shown that amicarbazone can be selective and effective for weed control under certain conditions, contributing to the understanding of its utility in crop management (Carvalho et al., 2011).

7. Absorption, Translocation, and Metabolism in Plants

The dynamics of absorption, translocation, and metabolism of amicarbazone in different plant species have been thoroughly investigated. This research provides insights into how amicarbazone is processed within plants and can help explain the differential susceptibility of various plant species to this herbicide. Such studies are essential for developing effective and selective weed management strategies (Yu et al., 2013).

8. Herbicide Dynamics in Agricultural Systems

The dynamics of amicarbazone under various agricultural practices, such as its interaction with sugarcane straw and the impact of different environmental conditions, have been a focus of research. This information is vital for optimizing the application strategies of amicarbazone in different agricultural setups, ensuring both efficacy and environmental safety (Negrisoli et al., 2007).

properties

IUPAC Name

4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide
Source PubChem
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InChI

InChI=1S/C10H19N5O2/c1-6(2)7-13-15(9(17)14(7)11)8(16)12-10(3,4)5/h6H,11H2,1-5H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFPWVRKFLOQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)N1N)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034329
Record name Amicarbazone
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Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

In water, 4,600 mg/L at 20 °C
Record name AMICARBAZONE
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Density

1.12
Record name AMICARBAZONE
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Vapor Pressure

9.8X10-9 mm Hg at 20 °C
Record name AMICARBAZONE
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Mechanism of Action

In a ... mechanistic subchronic oral toxicity study ... MKH 3586 (amicarbazone; > or = 98% ai ... ) was admin to 25 Fischer 344 rats/sex/group in the diet at dose levels of 0, 50, 1250, or 2500 ppm (equiv to 0/0, 0.8/0.6, 19.4/13.5, or 40.0/28.8 mg/kg/day in males/females) for 10 wk. Additionally, 5 rats/sex/group were fed test diets containing 0 and 2500 ppm for 10 wk followed by a 4-wk recovery period ... In the 1250 ppm females, TSH, free T3, T3, free T4 and T4 were incr by 27 to 61%. In the 2500 ppm females, levels of these thyroid hormones were incr over controls by 5 to 24% (not significant (NS)) but to a lesser extent than at 1250 ppm. Incr T3 (52%) and free T3 (31%; NS) were observed in males at 2500 ppm. At the end of the recovery period, levels of TSH, T3 and T4 in 2500 ppm males and females were comparable to controls. In the perchlorate assay, thyroid to blood ratio of (125)I in MKH 3586 treated groups were comparable to negative controls in males and females, indicating that the incr in thyroid hormones is not due to incr synthesis ... There were no treatment-related effects on thyroid weight or microscopic changes in the thyroid at any dose. In the liver, UDP-GT activity was incr by 109 to 241% in the > or = 1250 ppm males and females and remained incr by 27% in the 2500 ppm females at the end of recovery. Abs/relative (to body) liver weights were incr in ... 1250 males (9/14%) and females (5/12%) and in the 2500 ppm males (25/32%) and females (18/31%). Relative liver weights remained incr (7%) in the 2500 ppm males at the end of the recovery period. Abs liver weights in males and abs and relative liver weights in females were comparable to controls at the end of the recovery period. Because metabolism of the test substance is primarily via glucuronidation by UDP-GT, it is postulated that MKH 3586 competitively inhibited UDP-GT glucuronidation of T3 and T4 at 1250 ppm, resulting in incr levels of these thyroid hormones in the blood serum. At 2500 ppm, further induction of UDP-GT began to compensate for this competitive inhibition, allowing T3 and T4 levels to decline. In the females, terminal bw were decr by 7 to 10% at > or = 1250 ppm ... and remained decr by 8% at 2500 ppm at the end of recovery. An incr in the number of animals spilling food was noted at 2500 ppm. Food consumption was intermittently decr on a g/animal/day basis by 3 to 16% (p < or = 0.05) in the: (i) ... males at 2500 ppm during treatment; (ii) ... females at > or = 1250 ppm during treatment; and (iii) 2500 ppm females at the end of the recovery period. On a g/kg/day basis, food consumption was similar among groups. Abs/relative uterine weights were decr at 1250 ppm (15/9%) and 2500 ppm (24/15%). Decr in abs (20%) and relative (13%; NS) uterine weight continued in the 2500 ppm recovery group animals. There were no effects of treatment on the number of estrous cycles. However, a minor incr of 4% in the duration of the estrous cycle was observed at 2500 ppm. In conclusion, thyroid hormones were incr in the > or = 1200 ppm females and 2500 ppm males. However, thyroid to blood ratios of (125)I in treated groups were comparable to negative controls, indicated there was no impairment of thyroid hormone synthesis. Thus, the differences in thyroid hormones must be due to metabolism at an extra-thyroidal site. The liver was implicated as this site based on incr liver weights and UDP-glucuronosyltransferase activity., ... Possible interactions of MKH 3586 (amicarbazone; 98.2% ai ... ), MKH 3594 (N-desamino metabolite; 99.4% ai ... ) and KOK 9422 (putative hydrolysis metabolite; 100% ai ... ) with the enzymes involved in the synthesis of thyroid hormones and the regulation of the hypothalmus-pituitary-thyroid axis were investigated using 3 in vitro systems: (i) thyroid peroxidase (TPO), the key enzyme responsible for organification of iodine and the coupling of iodinated tyrosine residues to both T3 and T4; (ii) ioidothyronine deiodinase type I (ID-I), catalyzing the phenolic ring deiodination of T4 to form T3 in peripheral organs like thyroid, liver and kidney; and (iii) iodothyronine deiodinase type II (ID-II), catalyzing the phenolic ring deiodination of T4 to T3 in the hypothalamus and pituitary gland. Positive controls adequately demonstrated the sensitivity of each of these in vitro assays through strong, concn-dependent inhibition of the enzyme of concern ... Neither MKH 3586, MKH 3594, nor KOK 9422 inhibited TPO, ID-I or ID-II at concn up to 1mM, suggesting that MKH 3586 does not affect the iodide organification step of thyroid hormone synthesis (via either inhibition of TPO or trapping of iodine) or the peripheral metabolism of thyroid hormones via Type I or Type II deiodinases in vivo. These findings support the conclusion that MKH 3586 does not affect the major enzymes involved in the synthesis or regulation of thyroid hormones and are consistent with the findings of the ... subchronic mechanistic study in rats ..., Amicarbazone has herbicidal activity against annual broadleaf weeds. It selectively inhibits acetolactase synthase, and enzyme involved in photosystem II of plants.
Record name AMICARBAZONE
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Product Name

Amicarbazone

Color/Form

Colorless crystals

CAS RN

129909-90-6
Record name Amicarbazone
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Record name Amicarbazone [ISO]
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Record name Amicarbazone
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Record name 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide
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Record name AMICARBAZONE
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Melting Point

137.5 °C
Record name AMICARBAZONE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,440
Citations
FE Dayan, MLB Trindade, ED Velini - Weed Science, 2009 - cambridge.org
… In light of the strong inhibition of photosynthetic ETR by amicarbazone, we tested whether amicarbazone also inhibited photosynthetic oxygen evolution. Amicarbazone was indeed a …
Number of citations: 77 www.cambridge.org
CAL Graça, LTN Fugita, AC de Velosa… - … Science and Pollution …, 2018 - Springer
Alarming amounts of organic pollutants are being detected in waterbodies due to their ineffective removal by conventional treatment techniques, which warn of the urgent need of …
Number of citations: 40 link.springer.com
CAL Graça, AC de Velosa, ACSC Teixeira - Catalysis Today, 2017 - Elsevier
… In this study the degradation of amicarbazone (AMZ), driven by the UVA/PS, UVA/PS/H 2 O 2 , Fe(II)/PS, UVA/Fe(II)/PS and UVA/chelated-Fe(III)/PS processes is described. Systems …
Number of citations: 38 www.sciencedirect.com
PE McCullough, SE Hart, D Weisenberger… - Weed …, 2010 - cambridge.org
Amicarbazone has potential for selective annual bluegrass … and Indiana investigated amicarbazone efficacy from fall or … Results suggest that amicarbazone use for annual bluegrass …
Number of citations: 47 www.cambridge.org
MP Silva, S Mostafa, G McKay… - Environmental …, 2015 - liebertpub.com
Amicarbazone (AMZ) is an extensively used, broad-spectrum triazolinone herbicide. The literature is scarce regarding experimental data on AMZ photodegradation, whose fate in …
Number of citations: 23 www.liebertpub.com
M Dong, D Nie, H Tang, Q Rao, M Qu… - Journal of …, 2015 - Wiley Online Library
… amicarbazone and desamino amicarbazone, and 10 μg/kg for isopropyl‐2‐hydroxy‐desamino amicarbazone… amicarbazone and its metabolites in 49 real samples of grain and soybean. …
AL de Castro Peixoto, ACSC Teixeira - Journal of Photochemistry and …, 2014 - Elsevier
… amicarbazone by photochemical processes. In the present work, results of the photodegradation of amicarbazone … Parameters such as pH, amicarbazone initial concentration, dissolved …
Number of citations: 23 www.sciencedirect.com
DH Perry, JS McElroy, F Dane, E Van Santen… - Weed …, 2012 - cambridge.org
… However, amicarbazone decreased ΦPSII of susceptible … These data indicate amicarbazone efficiently inhibited PSII of … Ser264 to Gly mutations are cross-resistant to amicarbazone. …
Number of citations: 35 www.cambridge.org
AW Svyantek, P Aldahir, S Chen, ML Flessner… - Weed …, 2016 - cambridge.org
… atrazine and amicarbazone. A single biotype, DR3, which lacked any previously reported psbA gene point mutation, exhibited resistance to diuron, atrazine, and amicarbazone. DR3 …
Number of citations: 34 www.cambridge.org
AL Cavenaghi, CVS Rossi, E Negrisoli, EAD Costa… - Planta Daninha, 2007 - SciELO Brasil
O objetivo deste trabalho foi estudar a dinâmica do herbicida amicarbazone (Dinamic) aplicado sobre palha de cana-de-açúcar deixada sobre o solo, em sistema de cana crua. Três …
Number of citations: 13 www.scielo.br

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